![molecular formula C17H21ClFNO2 B1652845 N-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride CAS No. 1609407-33-1](/img/structure/B1652845.png)
N-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride
Overview
Description
N-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride, also known as 2C-H-4-Fluoro-DOM, is a psychoactive compound belonging to the phenethylamine family. It is a potent hallucinogenic drug that has gained popularity in recent years due to its unique properties.
Scientific Research Applications
Metabolic Characterization
The study of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH highlights the metabolic pathways and the enzymes responsible for their biotransformation. The major CYP enzymes involved were identified as CYP3A4 and CYP2D6, which are crucial for understanding drug-drug interactions and the body's handling of these substances (Nielsen et al., 2017).
Analytical Detection
Analytical techniques for detecting NBOMe compounds in biological samples are critical for toxicological investigations and understanding the pharmacokinetics of these substances. A method for determining 25B-NBOMe in serum and urine using high-performance liquid chromatography with tandem mass spectrometry has been developed, highlighting the compound's presence and concentration in cases of severe intoxication (Poklis et al., 2014).
Neurochemical Pharmacology
The study of the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, including NBOMes, reveals their high potency agonists at 5-HT2A receptors, suggesting a biochemical pharmacology consistent with hallucinogenic activity. This research is fundamental for understanding the psychoactive effects of these compounds and their potential therapeutic or adverse impacts (Eshleman et al., 2018).
Metabolic Profile in Human Liver Microsomes
Investigating the in vitro metabolism of NBOMe compounds, such as 25N-NBOMe, with human liver microsomes and identifying their metabolites are crucial for establishing biomarkers in cases of ingestion. This research aids in forensic and clinical toxicology by determining the metabolic fate of these substances (Seo et al., 2018).
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2.ClH/c1-20-16-8-5-14(17(11-16)21-2)12-19-10-9-13-3-6-15(18)7-4-13;/h3-8,11,19H,9-10,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTDWPQWERFTEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC2=CC=C(C=C2)F)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1609407-33-1 | |
Record name | Benzeneethanamine, N-[(2,4-dimethoxyphenyl)methyl]-4-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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